molecular formula C19H22N6O3S B14395883 N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine CAS No. 88090-89-5

N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine

Cat. No.: B14395883
CAS No.: 88090-89-5
M. Wt: 414.5 g/mol
InChI Key: RPXVONRVHGOKIF-AWEZNQCLSA-N
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Description

N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound consists of a purine derivative linked to a phenylalanine moiety through a sulfanyl butyl carbamoyl chain. The presence of both purine and phenylalanine components suggests potential biological activity and relevance in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine typically involves multiple steps, starting with the preparation of the purine derivative and the phenylalanine derivative. The key steps include:

    Preparation of the Purine Derivative: The purine derivative can be synthesized through various methods, including the reaction of 6-chloropurine with thiol-containing compounds to introduce the sulfanyl group.

    Preparation of the Phenylalanine Derivative: The phenylalanine derivative can be synthesized through standard peptide coupling reactions, where the amino group of phenylalanine is protected and then coupled with the carbamoyl group.

    Coupling Reaction: The final step involves coupling the purine derivative with the phenylalanine derivative through a sulfanyl butyl linker. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (high-performance liquid chromatography) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents like sodium borohydride.

    Substitution: The phenylalanine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced purine derivatives

    Substitution: Various substituted phenylalanine derivatives

Scientific Research Applications

N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The purine moiety may interact with nucleotide-binding sites on enzymes or receptors, while the phenylalanine component may facilitate binding to protein targets. The sulfanyl butyl linker provides flexibility and enhances the compound’s ability to interact with diverse biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(9H-purin-6-yl)benzamide: A compound with a similar purine structure but different functional groups.

    N-{4-[(7H-Purin-6-yl)sulfanyl]butyl}urea: A related compound with a urea linkage instead of a phenylalanine moiety.

    N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine: A compound with a glycine moiety instead of phenylalanine.

Uniqueness

N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine is unique due to its combination of a purine derivative and an amino acid derivative, which imparts distinct biological and chemical properties

Properties

CAS No.

88090-89-5

Molecular Formula

C19H22N6O3S

Molecular Weight

414.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[4-(7H-purin-6-ylsulfanyl)butylcarbamoylamino]propanoic acid

InChI

InChI=1S/C19H22N6O3S/c26-18(27)14(10-13-6-2-1-3-7-13)25-19(28)20-8-4-5-9-29-17-15-16(22-11-21-15)23-12-24-17/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,26,27)(H2,20,25,28)(H,21,22,23,24)/t14-/m0/s1

InChI Key

RPXVONRVHGOKIF-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)NCCCCSC2=NC=NC3=C2NC=N3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NCCCCSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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